molecular formula C14H19F3N2O B7932897 (S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide

Cat. No.: B7932897
M. Wt: 288.31 g/mol
InChI Key: NQZRIFUTUOHQNI-JTQLQIEISA-N
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Description

(S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide is a compound that features a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties. This compound is of interest in various fields, including pharmaceuticals, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of phase transfer catalysts and controlled reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

(S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide has garnered attention for its potential therapeutic effects, particularly in treating inflammatory diseases and neurological disorders. Its unique structure allows for interaction with various biological targets:

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound can inhibit pro-inflammatory mediators, suggesting its use in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Neurotransmitter Interaction : The amino group may facilitate interactions with neurotransmitter systems, potentially affecting synaptic transmission and neuroinflammation .

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • GABA Receptor Modulation : Interaction studies suggest binding affinity to GABA receptors, which could influence neurological functions .
  • Enzyme Inhibition : Related compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes involved in inflammation .

Anticonvulsant Activity

Similar compounds have demonstrated efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) indicates that modifications at the trifluoromethyl position can enhance efficacy against seizures .

Neuroprotective Effects

Studies have suggested that related compounds exhibit neuroprotective properties through modulation of neuroinflammatory responses. This highlights the potential for this compound in treating neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundCOX Inhibition10
(R)-N-benzyl 2-acetamido-3-methoxypropionamideAnticonvulsant Activity5
N-(3-Methoxybenzyl)-2-amino-propionamideNeuroprotective Effects15

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Biological Activity

(S)-2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-propionamide, also known by its CAS number 882672-33-5, is a chiral amide compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H19F3N2OC_{14}H_{19}F_3N_2O. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity. The compound's structure includes:

  • Amino group : Potential for interaction with neurotransmitter systems.
  • Isopropyl group : Enhances steric properties.
  • Trifluoromethyl-substituted benzyl moiety : Increases lipophilicity and may enhance receptor binding.

Research indicates that this compound may interact with various biological targets, including:

  • GABA receptors : Potential modulation of synaptic transmission.
  • Inflammatory pathways : Possible inhibition of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

In Vitro Studies

In vitro studies have shown that compounds structurally similar to this compound exhibit significant biological activities. For instance:

  • Anti-inflammatory effects : Related compounds have demonstrated the ability to inhibit inflammatory cytokines .
  • Neuroprotective properties : Some analogs have been studied for their potential to protect neuronal cells from damage .

Table 1: Comparative Biological Activities

Compound NameStructure HighlightsBiological Activity
N-benzyl-2-amino-propionamideBenzyl group without trifluoromethylModerate anti-inflammatory properties
2-amino-N-isopropylacetamideAcetamide instead of propionamideNeuroprotective effects
3-trifluoromethylbenzamideTrifluoromethyl group attached to benzamideAntimicrobial activity
This compoundUnique trifluoromethyl substituentPotential therapeutic effects in inflammatory conditions

Case Studies and Research Findings

  • Inflammatory Disease Models : Studies have indicated that related compounds can modulate inflammatory responses in animal models of asthma and COPD. For instance, a compound with similar structural features showed significant inhibition of IL-6 and TNF-alpha production in macrophages .
  • Neuroinflammatory Response : Another study demonstrated that compounds similar to this compound could reduce neuroinflammation in models of neurodegenerative diseases, suggesting a potential role in treating conditions like Alzheimer's disease .
  • Pharmacokinetics and Dynamics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, which may enhance its therapeutic efficacy .

Future Directions

Further research is required to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Key areas for future exploration include:

  • Detailed receptor binding studies to confirm interactions with GABA receptors and other neurotransmitter systems.
  • Long-term toxicity assessments to evaluate safety profiles in potential therapeutic applications.
  • Clinical trials to assess efficacy in treating specific inflammatory or neurodegenerative conditions.

Properties

IUPAC Name

(2S)-2-amino-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O/c1-9(2)19(13(20)10(3)18)8-11-5-4-6-12(7-11)14(15,16)17/h4-7,9-10H,8,18H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZRIFUTUOHQNI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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